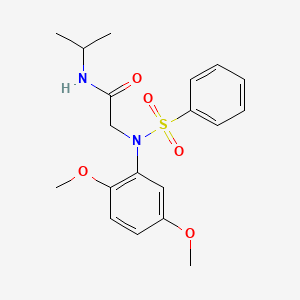![molecular formula C14H10BrFN2OS B5155042 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)
3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of a specific protein target, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide involves the inhibition of a specific protein target. This protein target plays a crucial role in the development and progression of various diseases, including cancer and inflammation. By inhibiting this protein target, 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has the potential to stop the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide have been extensively studied. It has been shown to inhibit the activity of a specific protein target, which can lead to the inhibition of cancer cell growth and the reduction of inflammation. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide in lab experiments include its potent inhibitory activity against a specific protein target, as well as its low toxicity profile. However, the limitations of using this compound include the complexity of its synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide. One potential direction is the development of new drugs based on this compound, which could be used to treat various diseases including cancer and inflammation. Another direction is the further study of its mechanism of action, which could lead to a better understanding of the protein target it inhibits and its potential as a drug target. Additionally, the synthesis method of this compound could be optimized to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions. The starting material used is 3-bromoaniline, which is reacted with carbon disulfide and potassium hydroxide to form the intermediate compound potassium 3-bromo-N-(thiocarbamoyl)anilide. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide.
Scientific Research Applications
3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential as a drug target. It has been shown to inhibit the activity of a specific protein target, making it a promising candidate for the development of new drugs. This compound has been studied in the treatment of various diseases, including cancer and inflammation.
properties
IUPAC Name |
3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2OS/c15-10-3-1-2-9(8-10)13(19)18-14(20)17-12-6-4-11(16)5-7-12/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWGPFWJFJXJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-bromo-4,10-bis(4-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5154969.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5154976.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5154977.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5154988.png)

![2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)
![N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5155018.png)
![methyl 3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5155041.png)

![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5155058.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5155076.png)
